EN300-26611807

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

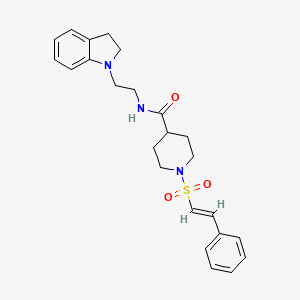

N-[2-(2,3-dihydroindol-1-yl)ethyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide is a useful research compound. Its molecular formula is C24H29N3O3S and its molecular weight is 439.57. The purity is usually 95%.

BenchChem offers high-quality N-[2-(2,3-dihydroindol-1-yl)ethyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[2-(2,3-dihydroindol-1-yl)ethyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

- EN300-26611807 hat sich als potenzielles Antitumormittel gezeigt. Forscher haben seine Auswirkungen auf die Hemmung des Tumorwachstums, die Induktion von Apoptose und die Unterdrückung von Metastasen untersucht .

- Forscher haben seine Auswirkungen in Modellen neurodegenerativer Erkrankungen wie Alzheimer und Parkinson untersucht, um therapeutische Strategien zu entwickeln .

- This compound wurde auf seine kardiovaskulären Vorteile untersucht. Es kann die Endothelfunktion verbessern, den Blutdruck senken und vor ischämischen Schäden schützen .

- Forscher haben sein Potenzial bei Erkrankungen wie rheumatoider Arthritis, entzündlicher Darmerkrankung und Sepsis untersucht .

- Präklinische Modelle haben seine Wirksamkeit bei der Reduzierung von Nozizeption und Überempfindlichkeit gezeigt .

Antitumoreigenschaften

Neuroprotektion und neurodegenerative Erkrankungen

Kardiovaskuläre Anwendungen

Entzündungshemmende Wirkungen

Analgetische und antinozizeptive Wirkungen

Metabolischen Syndrom und Fettleibigkeit

Wirkmechanismus

Target of action

Compounds with an indole nucleus, like this one, are known to interact with a variety of targets in the body. The specific target would depend on the exact structure of the compound and its functional groups .

Mode of action

The mode of action of a compound refers to how it interacts with its target to exert its effects. This can involve binding to a receptor, inhibiting an enzyme, or interacting with DNA or RNA. The exact mode of action would depend on the compound’s structure and its target .

Biochemical pathways

The compound could potentially affect various biochemical pathways depending on its target. For example, if it targets an enzyme involved in a specific metabolic pathway, it could inhibit or enhance that pathway .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound refer to how it is taken up by the body, where it is distributed, how it is metabolized, and how it is eliminated. These properties can greatly affect a compound’s bioavailability and efficacy .

Result of action

The result of a compound’s action would depend on its mode of action and the biochemical pathways it affects. This could range from inducing cell death in cancer cells to reducing inflammation or pain .

Action environment

The action of a compound can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. These factors can affect the compound’s stability, its ability to reach its target, and its efficacy .

Biochemische Analyse

Biochemical Properties

EN300-26611807 plays a crucial role in biochemical reactions, particularly in the formation of amide bonds. This compound interacts with various enzymes and proteins, facilitating the formation of stable amide linkages. The interaction of this compound with enzymes such as carboxylases and sulfonyltransferases is particularly noteworthy. These enzymes catalyze the transfer of sulfonyl groups, which is essential for the compound’s biochemical activity. The nature of these interactions involves the formation of covalent bonds between the sulfonyl group of this compound and the active sites of the enzymes, leading to the stabilization of the reaction intermediates .

Cellular Effects

This compound has been shown to influence various cellular processes. In different cell types, this compound affects cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. Additionally, this compound has been observed to alter gene expression profiles by interacting with transcription factors and other regulatory proteins. These interactions lead to changes in the expression of genes involved in cell cycle regulation, apoptosis, and metabolic processes .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. This compound can act as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways. By binding to the active sites of these enzymes, this compound inhibits their catalytic activity, leading to a decrease in the production of specific metabolites. Additionally, this compound can influence gene expression by binding to DNA or RNA molecules, thereby affecting the transcription and translation processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is a critical factor in its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to this compound can lead to cumulative effects on cellular processes, such as sustained inhibition of enzyme activity and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can effectively modulate biochemical pathways. At higher doses, this compound can induce toxic effects, including cellular apoptosis and tissue damage. These adverse effects are likely due to the compound’s ability to inhibit critical enzymes and disrupt normal cellular functions .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to the synthesis and degradation of amide bonds. This compound interacts with enzymes such as carboxylases and sulfonyltransferases, which play essential roles in these pathways. The presence of this compound can alter metabolic flux and metabolite levels, leading to changes in the overall metabolic profile of the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporter proteins, facilitating its accumulation in specific cellular compartments. Additionally, binding proteins can sequester this compound, affecting its localization and activity within the cell .

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which are crucial for its activity and function. This compound can be directed to particular cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications. The subcellular localization of this compound can influence its interactions with biomolecules and its overall biochemical activity .

Eigenschaften

IUPAC Name |

N-[2-(2,3-dihydroindol-1-yl)ethyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29N3O3S/c28-24(25-14-18-26-15-10-21-8-4-5-9-23(21)26)22-11-16-27(17-12-22)31(29,30)19-13-20-6-2-1-3-7-20/h1-9,13,19,22H,10-12,14-18H2,(H,25,28)/b19-13+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKIGSZABPBGSDZ-CPNJWEJPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)NCCN2CCC3=CC=CC=C32)S(=O)(=O)C=CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCC1C(=O)NCCN2CCC3=CC=CC=C32)S(=O)(=O)/C=C/C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![dimethyl({[4-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-1,4-thiazepan-3-yl]methyl})amine](/img/structure/B2529889.png)

![2-[(2-Methylphenyl)amino]acetohydrazide](/img/structure/B2529892.png)

![2-{[4-(tert-butyl)benzyl]sulfanyl}-4,5-diphenyl-1H-imidazole](/img/structure/B2529894.png)

![1-(4-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}phenyl)-1H-pyrrole](/img/structure/B2529898.png)

![[4-[(Z)-2-Cyano-3-oxo-3-[2-(trifluoromethyl)anilino]prop-1-enyl]phenyl] 4-bromobenzoate](/img/structure/B2529900.png)

![N-benzyl-N-(6-methoxybenzo[d]thiazol-2-yl)-2-tosylacetamide](/img/structure/B2529905.png)

![1-[4-({[(4-Methoxyphenyl)sulfonyl]oxy}imino)-2,2,6,6-tetramethylpiperidino]-1-ethanone](/img/structure/B2529910.png)

![N-(2,4-dimethoxyphenyl)-2-(3-ethyl-5,6-dimethyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidin-1-yl)acetamide](/img/structure/B2529912.png)